molecular formula C22H20BrClN8O B14922798 2-bromo-4-chloro-6-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2-bromo-4-chloro-6-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B14922798
M. Wt: 527.8 g/mol
InChI Key: OMCMZKAGSHWPPL-OPEKNORGSA-N
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Description

3-BROMO-5-CHLORO-2-HYDROXYBENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, chlorine, hydroxyl, pyrazole, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-5-CHLORO-2-HYDROXYBENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps. The starting material, 3-bromo-5-chloro-2-hydroxybenzaldehyde, is first synthesized through the bromination and chlorination of 2-hydroxybenzaldehyde . This intermediate is then reacted with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazine under specific conditions to form the final hydrazone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-BROMO-5-CHLORO-2-HYDROXYBENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield carboxylic acids, while reduction of the aldehyde group may produce alcohols .

Scientific Research Applications

3-BROMO-5-CHLORO-2-HYDROXYBENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BROMO-5-CHLORO-2-HYDROXYBENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the triazine moiety may interact with nucleic acids, while the pyrazole group may inhibit specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazine: Another precursor used in the synthesis.

    2-Hydroxybenzaldehyde: A structurally related compound with similar reactivity.

Uniqueness

The uniqueness of 3-BROMO-5-CHLORO-2-HYDROXYBENZALDEHYDE 1-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C22H20BrClN8O

Molecular Weight

527.8 g/mol

IUPAC Name

2-bromo-4-chloro-6-[(E)-[[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H20BrClN8O/c1-12-4-6-17(7-5-12)26-20-27-21(29-22(28-20)32-14(3)8-13(2)31-32)30-25-11-15-9-16(24)10-18(23)19(15)33/h4-11,33H,1-3H3,(H2,26,27,28,29,30)/b25-11+

InChI Key

OMCMZKAGSHWPPL-OPEKNORGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=C(C(=CC(=C4)Cl)Br)O

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=C(C(=CC(=C4)Cl)Br)O

Origin of Product

United States

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